![molecular formula C18H15ClN2O5S B11405163 6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11405163.png)
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide typically involves multiple stepsThe final step involves the attachment of the sulfamoylphenyl ethyl group through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives .
Scientific Research Applications
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but differs in the chromene core and methoxy group.
6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide: A closely related compound with slight variations in the substituents.
Uniqueness
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .
Biological Activity
The compound 6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide (CAS Number: 880784-84-9) is a derivative of chromene that has garnered attention for its potential biological activities, particularly in the context of carbonic anhydrase inhibition and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H15ClN2O5S
- Molecular Weight : 406.84 g/mol
- SMILES Notation : Clc1ccc2c(c1)c(=O)cc(o2)C(=O)NCCc1ccc(cc1)S(=O)(=O)N
Carbonic Anhydrase Inhibition
Recent studies have highlighted the compound's inhibitory effects on various isoforms of carbonic anhydrases (CAs), particularly hCA I and hCA II. The structure-activity relationship (SAR) indicates that modifications to the chromene moiety significantly influence inhibitory potency.
Key Findings:
- Compounds derived from 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide exhibited stronger inhibition against hCA I compared to their sulfamoylphenyl counterparts .
- The presence of methyl groups at positions 7 and 8 on the chromene ring enhances CA inhibitory activity. For instance, derivatives with a methyl group at position 7 showed improved activity against hCA II, with Ki values reaching as low as 9.3 nM, outperforming reference drugs like acetazolamide (AAZ) .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The results indicate significant cytotoxicity and selectivity towards cancer cells.
Case Study:
A study reported that derivatives of the compound exhibited IC50 values ranging from 1.52 to 6.31 µM against breast cancer cell lines, demonstrating a selectivity index (SI) of up to 17.5 times compared to normal breast cells . Notably, specific derivatives induced apoptosis in MDA-MB-231 cells, increasing annexin V-FITC positivity significantly compared to controls .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications affect biological activity:
Compound | Ki (nM) | Activity | Notes |
---|---|---|---|
6f | 9.3 | hCA II | Most active against hCA II |
6d | 16.6 | Comparable to AAZ | Removal of methyl group decreased activity |
5a | 16.6 | hCA IX | Highest selectivity index (SI = 31.67) |
5f | 19.5 | hCA IX | Enhanced activity with CH2CH2 linker |
Mechanistic Insights
The mechanism by which these compounds exert their biological effects involves competitive inhibition of carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues. By inhibiting these enzymes, the compounds can disrupt tumor growth and metastasis.
Properties
Molecular Formula |
C18H15ClN2O5S |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C18H15ClN2O5S/c19-12-3-6-16-14(9-12)15(22)10-17(26-16)18(23)21-8-7-11-1-4-13(5-2-11)27(20,24)25/h1-6,9-10H,7-8H2,(H,21,23)(H2,20,24,25) |
InChI Key |
BAGPJBRAHXPSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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